molecular formula C12H8Cl2O2 B14734393 2,4-Dichloronaphthalen-1-yl acetate CAS No. 5435-74-5

2,4-Dichloronaphthalen-1-yl acetate

Katalognummer: B14734393
CAS-Nummer: 5435-74-5
Molekulargewicht: 255.09 g/mol
InChI-Schlüssel: URYHCDIHHVZKCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Dichloronaphthalen-1-yl acetate is an organic compound with the molecular formula C12H8Cl2O2 It is a derivative of naphthalene, where two chlorine atoms are substituted at the 2 and 4 positions, and an acetate group is attached to the 1 position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloronaphthalen-1-yl acetate typically involves the acetylation of 2,4-dichloronaphthalene. One common method is the reaction of 2,4-dichloronaphthalene with acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction is usually carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dichloronaphthalen-1-yl acetate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction Reactions: Reduction of the acetate group can yield the corresponding alcohol.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of various substituted naphthalenes.

    Oxidation: Formation of 2,4-dichloronaphthoquinone.

    Reduction: Formation of 2,4-dichloronaphthalen-1-ol.

Wissenschaftliche Forschungsanwendungen

2,4-Dichloronaphthalen-1-yl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2,4-Dichloronaphthalen-1-yl acetate involves its interaction with specific molecular targets. The acetate group can undergo hydrolysis to release acetic acid, which may interact with various enzymes and proteins. The chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity towards its targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4-Dichloronaphthalene: Lacks the acetate group, making it less reactive in certain chemical reactions.

    1-Acetoxynaphthalene: Similar structure but without the chlorine substitutions, leading to different reactivity and applications.

    2,4-Dichlorobenzyl acetate: Contains a benzene ring instead of a naphthalene ring, resulting in different chemical properties.

Uniqueness

2,4-Dichloronaphthalen-1-yl acetate is unique due to the presence of both chlorine atoms and an acetate group on the naphthalene ring. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.

Eigenschaften

CAS-Nummer

5435-74-5

Molekularformel

C12H8Cl2O2

Molekulargewicht

255.09 g/mol

IUPAC-Name

(2,4-dichloronaphthalen-1-yl) acetate

InChI

InChI=1S/C12H8Cl2O2/c1-7(15)16-12-9-5-3-2-4-8(9)10(13)6-11(12)14/h2-6H,1H3

InChI-Schlüssel

URYHCDIHHVZKCH-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OC1=C(C=C(C2=CC=CC=C21)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.